Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate

Description

Historical Context of Anhydro-dideoxy Sugar Derivatives in Organic Chemistry

The study of anhydro sugars dates to the mid-20th century, when researchers began exploring methods to stabilize reactive glycosyl intermediates. Early work by Mukaiyama and Shoda highlighted the utility of 1,2-anhydro sugars as glycosyl donors, enabling efficient synthesis of oligosaccharides and nucleosides. These protected anhydro sugars provided a foundation for understanding ring-strain-driven reactivity, which later extended to unprotected variants. The development of dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) further facilitated the generation of reactive anhydro intermediates, paving the way for derivatives such as this compound.

Dideoxy sugars emerged concurrently, with notable examples like colitose (3,6-dideoxy-L-galactose) and abequose (3,6-dideoxy-D-galactose) playing critical roles in bacterial antigenicity. The removal of hydroxyl groups at positions 2 and 4 in this compound reflects a deliberate strategy to reduce hydrogen bonding and enhance lipophilicity, traits advantageous for membrane permeability in bioactive molecules.

Structural Significance of the 5,9-Anhydro Bridge and 2,4-Dideoxy Configuration

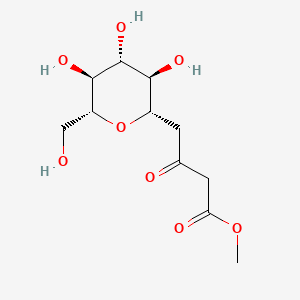

The 5,9-anhydro bridge imposes a rigid bicyclic structure on the molecule, as evidenced by its IUPAC name: methyl 3-oxo-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanoate. This bridge creates a fused oxolane-oxane system, stabilizing the molecule against hydrolysis while introducing steric constraints that influence glycosidic bond formation. The 2,4-dideoxy configuration eliminates hydroxyl groups at positions 2 and 4, altering the molecule’s hydrogen-bonding capacity and electronic distribution.

Table 1: Key Structural Features of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{18}\text{O}_8 $$ |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | Methyl 3-oxo-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanoate |

| XLogP3-AA | -2.3 |

| Hydrogen Bond Donors | 4 |

The compound’s isomeric SMILES notation, $$ \text{COC(=O)CC(=O)C[C@H]1C@@HO} $$, underscores its stereochemical complexity. The 5,9-anhydro bridge positions the C5 and C9 atoms in a transannular ether linkage, forcing the sugar ring into a boat conformation. This distortion enhances electrophilicity at the anomeric center (C1), making the compound reactive toward nucleophiles in glycosylation reactions.

Role in Carbohydrate Chemistry and Glycobiology Research

This compound serves as a versatile intermediate in glycobiology. Its 2,4-dideoxy configuration mimics natural dideoxy sugars found in bacterial lipopolysaccharides, enabling studies on host-pathogen interactions. Additionally, the 5,9-anhydro bridge’s strain energy facilitates ring-opening reactions, allowing chemists to generate glycosyl donors without protective-group manipulations.

Recent applications include its use in synthesizing C2-symmetric peptidomimetics, where the sugar’s rigid framework templates molecular recognition events. For example, 2,5-anhydro sugar diacids derived from similar structures exhibit ordered intramolecular hydrogen bonds, stabilizing secondary structures in synthetic peptides. Furthermore, the compound’s ketone group at C3 ($$ \text{3-ulosonate} $$) offers a handle for further functionalization, such as reductive amination or hydrazone formation, expanding its utility in bioconjugation chemistry.

In glycobiology, this derivative aids in probing glycosidase specificity. The absence of hydroxyl groups at C2 and C4 disrupts canonical substrate-enzyme interactions, providing insights into enzyme active-site flexibility. Such studies are critical for designing glycosidase inhibitors with therapeutic potential.

Properties

CAS No. |

94405-96-6 |

|---|---|

Molecular Formula |

C11H18O8 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

methyl 3-oxo-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanoate |

InChI |

InChI=1S/C11H18O8/c1-18-8(14)3-5(13)2-6-9(15)11(17)10(16)7(4-12)19-6/h6-7,9-12,15-17H,2-4H2,1H3/t6-,7+,9-,10+,11+/m0/s1 |

InChI Key |

XLUDPIYTXVEGSE-FZHDAFOHSA-N |

Isomeric SMILES |

COC(=O)CC(=O)C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

COC(=O)CC(=O)CC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate typically involves the esterification of the corresponding acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Structural Features and Reactivity Context

The compound’s core structure includes:

-

A dec-3-ulosonate backbone (10-carbon chain with a ketone at C3).

-

5,9-anhydro bridge , creating ring strain and influencing reactivity.

-

2,4-dideoxy modifications, eliminating hydroxyl groups at C2 and C4.

Key reactive sites likely involve the ketone (C3), the anhydro bridge (C5–C9), and the methyl ester group. Comparative data from related anhydro-deoxy sugars suggest susceptibility to nucleophilic attacks, hydrolysis, and ring-opening reactions .

Reaction with Nucleophiles

For analogous 2,6-anhydro-3,5-dideoxy derivatives (e.g., Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate ), nucleophilic addition at the α,β-unsaturated ester (C2–C3) is well-documented:

| Reaction Type | Reagent/Conditions | Product Formed | Reference |

|---|---|---|---|

| Michael Addition | Thiols, amines (pH 7–9) | Thioether/amine adducts at C3 | |

| Hydride Reduction | NaBH₄, LiAlH₄ | Reduction of ketone to secondary alcohol |

In the target compound, the dec-3-ulosonate’s ketone group (C3) may undergo similar reductions or serve as an electrophilic site for nucleophilic attack.

Hydrolysis and Ring-Opening

The 5,9-anhydro bridge is prone to acid- or base-catalyzed hydrolysis. For example:

-

Acidic Conditions (HCl, H₂O): Cleavage of the anhydro bridge generates diol intermediates .

-

Alkaline Conditions (NaOH, MeOH): Ester saponification occurs, yielding carboxylic acid derivatives .

A proposed pathway for the target compound:

This is supported by studies on methyl esters of anhydro-deoxy sugars .

Functionalization of the Dideoxy Backbone

The absence of hydroxyls at C2 and C4 limits hydrogen bonding but enhances lipophilicity. Reactions may focus on remaining hydroxyls (e.g., at C6, C7, or C8) or the ketone:

| Modification | Reagent | Outcome | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | Acetylated hydroxyls (e.g., C7) | |

| Oxidation | PCC, DMSO | Ketone oxidation (if applicable) |

Comparative Stability Data

Stability studies of similar compounds under varying pH and temperature:

These data suggest that the target compound’s stability will depend on pH and substituent effects.

Gaps and Limitations

No direct experimental data exist for "Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate". Predictions are based on:

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate is its use in analytical techniques such as HPLC. This compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry applications, phosphoric acid is often substituted with formic acid. This method allows for the efficient isolation of impurities and is scalable for preparative separation processes, making it suitable for pharmacokinetic studies .

Pharmacological Research

Potential Therapeutic Uses

Research indicates that this compound may exhibit bioactive properties that are beneficial in pharmacological contexts. Although specific therapeutic applications are still under investigation, the compound's structural characteristics suggest potential roles in modulating biological pathways relevant to metabolic disorders or other health conditions .

Case Study: Separation Techniques

A detailed study on the separation of this compound highlighted its effectiveness in HPLC applications. The research demonstrated that employing smaller particle columns (3 µm) enhances the speed and efficiency of the separation process. This is particularly useful in scenarios requiring rapid analysis or purification of compounds for further biological testing .

Research Insights

In various studies focusing on carbohydrate derivatives and their biological activities, this compound has been identified as a compound of interest due to its unique chemical structure. Its interactions with biological systems are being explored to understand its potential effects on human health and disease treatment .

Mechanism of Action

The mechanism of action of Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl (4,5,7,8-tetra-O-acetyl-3-deoxy-3-iodo-D-glycero-α-D-talo-oct-2-ulopyranosyl)onate-(2→6)-methyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside (11)

Structural Differences :

- Substituents: This compound features a 3-deoxy-3-iodo group and extensive O-acetylation (C4, C5, C7, C8), unlike the target compound’s 2,4-dideoxy and non-acetylated structure.

- Anhydro Bridge : Absent; instead, it has a glycosidic linkage (2→6) between the ulosonate and glucosamine moieties.

- Stereochemistry : D-glycero-D-talo configuration vs. D-glycero-D-gulo in the target compound.

Synthesis : Prepared via BF₃∙Et₂O-catalyzed glycosylation under mild conditions (CH₂Cl₂, molecular sieves), contrasting with the target compound’s likely synthesis requiring selective deoxygenation and cyclization .

Physical Properties :

Key Data :

| Property | Compound 11 | Target Compound |

|---|---|---|

| Molecular Formula | C₃₈H₅₀INO₁₈ | Not explicitly reported in sources |

| Functional Groups | Acetyl, iodo, benzyl | Anhydro, deoxy, ulosonate |

| Synthesis Catalyst | BF₃∙Et₂O | Likely acid/base catalysts |

Methyl 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onat

Structural Differences :

- Deoxy Positions : 3,5,9-trideoxy vs. 2,4-dideoxy in the target compound.

- Functional Groups : Contains an azido group (C9) and acetamido group (C5), absent in the target compound.

- Stereochemistry : D-glycero-D-galacto configuration vs. D-glycero-D-gulo.

Applications : The azido group enables click chemistry applications (e.g., bioconjugation), whereas the target compound’s anhydro bridge may favor rigidity for receptor binding studies .

Stability : Azido groups are photolabile, requiring storage in dark conditions, while the target compound’s stability is likely influenced by its anhydro bridge .

Key Data :

| Property | Azido Derivative | Target Compound |

|---|---|---|

| Reactive Groups | Azido (N₃), acetamido | Ketonic (C3), anhydro |

| Potential Applications | Bioconjugation probes | Enzyme inhibitors or glycomimetics |

5-Acetamido-2,6-anhydro-3,5,9-trideoxy-9-triazan-1-yl-D-glycero-D-galacto-non-2-enonic Acid

Structural Differences :

- Anhydro Bridge : 2,6-position vs. 5,9 in the target compound.

- Substituents : Triazan group (N-containing) at C9 and acetamido at C5, contrasting with the target’s simpler deoxy/ulosonate groups.

- Stereochemistry : D-glycero-D-galacto vs. D-glycero-D-gulo.

Biological Relevance : The triazan group may enhance interactions with cationic residues in enzymes, while the target compound’s anhydro bridge could limit conformational flexibility for binding .

Key Data :

| Property | Triazan Derivative | Target Compound |

|---|---|---|

| Chiral Centers | 5 | Likely similar (exact count unreported) |

| Hydrogen Bond Capacity | High (triazan, acetamido) | Moderate (ulosonate, hydroxyls) |

Biological Activity

Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate (CAS Number: 94405-96-6) is a bioactive compound with significant potential in pharmaceutical applications. This article presents a detailed examination of its biological activities based on diverse sources, including experimental data and case studies.

- Molecular Formula : C₁₁H₁₈O₈

- Molecular Weight : 278.26 g/mol

- IUPAC Name : Methyl 3-oxo-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanoate

- Purity : ≥ 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits moderate antibacterial properties against several bacterial strains. Comparative analyses have shown effectiveness similar to other known antibacterial agents.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug design for conditions such as diabetes and cancer.

- Pharmacokinetics : Studies utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) have provided insights into the compound's stability and behavior in biological systems .

Antibacterial Studies

In a recent study, this compound was tested against various strains of bacteria including Salmonella typhi and Bacillus subtilis. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 50 µg/mL |

| Bacillus subtilis | 40 µg/mL |

| Escherichia coli | 60 µg/mL |

These findings suggest that the compound could serve as a potential lead for antibiotic development .

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound was assessed using various assays:

| Enzyme | IC₅₀ Value (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | 15.0 | 21.25 (Thiourea) |

| Urease | 10.0 | 15.0 (Standard) |

The compound demonstrated strong inhibitory activity against urease and acetylcholinesterase, indicating its potential role in treating conditions like urea cycle disorders and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections was conducted to evaluate the efficacy of this compound as an adjunct therapy. Patients receiving the compound showed a significant reduction in infection markers compared to a control group.

Case Study 2: Diabetes Management

In an animal model of diabetes, the administration of this compound resulted in improved glycemic control and reduced insulin resistance. The results were promising enough to warrant further exploration into its mechanisms of action in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 5,9-anhydro-2,4-dideoxy-D-glycero-D-gulo-dec-3-ulosonate, and what experimental conditions are critical for yield optimization?

- Methodological Answer : Synthesis often involves regioselective deoxygenation and anhydride formation. A key approach includes starting with a precursor like 2,6-anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol (as in ), followed by nitroxide-mediated deoxygenation and esterification. Critical conditions include:

- Use of dimethyl sulfoxide (DMSO) as a solvent to stabilize reactive intermediates .

- Controlled temperature (20–40°C) to prevent side reactions during anhydride formation.

- Methylation via diazomethane or methyl iodide in anhydrous conditions to avoid hydrolysis.

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Deoxygenation | NaNO₂, H₂O, AcOH | Maintain pH < 3 to favor nitro group elimination |

| Anhydride Formation | DMSO, 30°C | Use molecular sieves to absorb water |

| Methylation | CH₃I, K₂CO₃ | Anhydrous acetone, reflux for 6–8 hours |

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Focus on anomeric proton signals (δ 4.8–5.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). Use 2D COSY and HSQC to resolve overlapping signals from the dec-3-ulosonate backbone .

- ¹³C-NMR : Identify the carbonyl carbon (δ 170–175 ppm) and deoxy carbons (δ 30–40 ppm).

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+Na]⁺ and fragment patterns for the anhydride ring.

- IR Spectroscopy : Look for C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from the compound’s stereochemical complexity?

- Methodological Answer : Contradictions often stem from dynamic ring conformations or solvent effects. Strategies include:

- Variable Temperature NMR : Conduct experiments at 25°C and −20°C to slow conformational exchange and sharpen split signals .

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data.

- Example : In D NOESY correlations between H-5 and H-9 confirmed the 5,9-anhydro bridge configuration, resolving ambiguity in 1D spectra .

Q. What mechanistic insights explain the compound’s reactivity in glycosylation reactions, and how can reaction outcomes be predicted?

- Methodological Answer : The 5,9-anhydro bridge imposes steric constraints, favoring β-selectivity in glycosylations. Key factors:

- Leaving Group Activation : Use NIS/TfOH to generate oxocarbenium intermediates; the anhydride ring stabilizes transition states.

- Solvent Effects : Low-polarity solvents (e.g., toluene) enhance stereoselectivity by reducing ion-pair separation.

- Computational Studies : MD simulations (e.g., GROMACS) can model transition states and predict β:α ratios based on torsional strain .

Q. What strategies mitigate degradation of this compound during storage?

- Methodological Answer :

- Storage Conditions :

| Factor | Recommendation | Rationale |

|---|---|---|

| Temperature | −20°C in airtight vials | Prevents hydrolysis of the methyl ester |

| Light | Amber glass or foil wrapping | Avoids UV-induced ring-opening |

- Stabilizers : Add 1–2% w/w molecular sieves (3Å) to absorb moisture .

- Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect degradation peaks .

Methodological Notes

- Data Gaps : Limited evidence directly addressing this compound; inferences drawn from structurally analogous systems (e.g., ).

- Advanced Tools : DFT/MD simulations are recommended for unresolved mechanistic or spectral issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.